1,3-Bis(1-phenylcyclopropyl)urea
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Overview
Description
1,3-Bis(1-phenylcyclopropyl)urea is an organic compound that belongs to the class of substituted ureas. It has the molecular formula C19H20N2O and a molecular weight of 292.37 g/mol . This compound is characterized by the presence of two phenylcyclopropyl groups attached to a urea moiety, making it a unique and interesting molecule for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Bis(1-phenylcyclopropyl)urea can be synthesized through a nucleophilic addition reaction of amines to isocyanates. One common method involves the reaction of 1-phenylcyclopropylamine with an isocyanate derivative under mild conditions . Another efficient method is a one-pot three-component reaction involving substituted diamino derivatives and isocyanate derivatives at room temperature .
Industrial Production Methods
Industrial production of this compound typically involves scalable and environmentally friendly processes. A catalyst-free synthesis in water, avoiding organic co-solvents, has been developed for the large-scale production of N-substituted ureas . This method ensures high chemical purity and yield, making it suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(1-phenylcyclopropyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.
Substitution: The phenylcyclopropyl groups can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Reagents such as halogens, alkyl halides, or other electrophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized urea derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
1,3-Bis(1-phenylcyclopropyl)urea has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,3-Bis(1-phenylcyclopropyl)urea involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of soluble epoxide hydrolase, which plays a role in the metabolism of epoxides to diols . This inhibition can lead to various therapeutic effects, including anti-inflammatory and antihypertensive activities.
Comparison with Similar Compounds
Similar Compounds
1,3-Disubstituted Ureas: These compounds contain two substituents on the urea moiety and exhibit similar chemical properties.
1,3-Bis(3,4-dichlorophenyl)urea: A derivative with dichlorophenyl groups that has shown strong antioxidant activity.
1,3-Diethyl-1,3-bis(4-nitrophenyl)urea: Known for its antibacterial activity and metal complex formation.
Uniqueness
1,3-Bis(1-phenylcyclopropyl)urea is unique due to its phenylcyclopropyl groups, which impart distinct chemical and biological properties. Its ability to inhibit soluble epoxide hydrolase sets it apart from other substituted ureas, making it a valuable compound for therapeutic research .
Properties
IUPAC Name |
1,3-bis(1-phenylcyclopropyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O/c22-17(20-18(11-12-18)15-7-3-1-4-8-15)21-19(13-14-19)16-9-5-2-6-10-16/h1-10H,11-14H2,(H2,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKKWFHIIDRJSNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=CC=C2)NC(=O)NC3(CC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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